4-(4-Chlorobutyl)morpholine hydrochloride

Description

General Overview of Morpholine (B109124) Heterocycle and Its Derivatives

The morpholine heterocycle, a six-membered ring containing both ether and secondary amine functional groups, is a cornerstone in synthetic and medicinal chemistry. e3s-conferences.orgchemicalbook.com Its structure, O(CH₂CH₂)₂NH, renders it a weak base due to the electron-withdrawing effect of the ether oxygen on the nitrogen atom. chemicalbook.comthieme-connect.com This unique electronic characteristic, combined with its physical properties, makes the morpholine moiety a "privileged pharmacophore," a structural unit frequently found in biologically active compounds and approved drugs. acs.orgnih.gov

Derivatives are typically formed by substitution at the nitrogen atom, creating a vast library of N-substituted morpholines. nih.gov These compounds are not only integral to the synthesis of pharmaceuticals like the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, but they also serve various industrial purposes. chemicalbook.comatamankimya.com They are used as corrosion inhibitors, particularly in steam boiler systems, chemical emulsifiers, and solvents in organic reactions. chemicalbook.comthieme-connect.comatamankimya.com The versatility of the morpholine scaffold allows for the fine-tuning of a molecule's properties, such as solubility and basicity, which is essential in drug design and materials science. thieme-connect.comacs.org

Significance of N-Haloalkylated Morpholine Compounds as Precursors in Synthetic Chemistry

N-haloalkylated morpholines are a class of reactive intermediates that are highly valued in organic synthesis. These compounds feature a halogen atom (such as chlorine or bromine) attached to an alkyl chain on the morpholine's nitrogen atom. This terminal halogen acts as a leaving group, making the carbon to which it is attached an electrophilic site susceptible to nucleophilic attack.

This reactivity allows for the convenient introduction of the morpholinoalkyl group into various molecules. For example, N-(2-chloroethyl)morpholine hydrochloride is a widely used intermediate for synthesizing pharmaceuticals, including floredil, morinamide, and nimorazole. sarex.com The process often involves reacting the N-haloalkylated morpholine with a nucleophile, such as an amine or an alcohol, to form a new carbon-nitrogen or carbon-oxygen bond. This straightforward method of extending molecular structures makes these compounds indispensable tools for synthetic chemists in creating complex, functional molecules from simpler starting materials. banglajol.inforesearchgate.net

Research Focus: 4-(4-Chlorobutyl)morpholine (B13885719) Hydrochloride as a Key Building Block in Advanced Organic Synthesis

Within the family of N-haloalkylated morpholines, 4-(4-chlorobutyl)morpholine hydrochloride stands out as a key building block. It provides a four-carbon linker, which is a common structural motif in many advanced organic molecules. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.

The primary application of this compound is as an alkylating agent. It enables the covalent attachment of a morpholinobutyl group to a target molecule. This is achieved through a nucleophilic substitution reaction where the terminal chlorine atom is displaced. This specific four-carbon chain offers flexibility and can influence the pharmacokinetic properties of the final compound. While detailed research on this specific molecule is specialized, its synthetic utility follows the well-established reactivity patterns of other N-haloalkylated morpholines. Its importance lies in its ability to serve as a reliable and efficient precursor in multi-step synthetic pathways.

Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 98997-74-1 |

| Molecular Formula | C₈H₁₇Cl₂NO |

| Molecular Weight | 214.13 g/mol |

| Canonical SMILES | C1COCCN1CCCCCl.Cl |

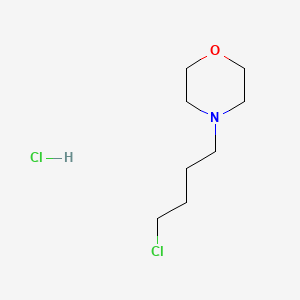

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-chlorobutyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO.ClH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGLBMSAGIOHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746406 | |

| Record name | 4-(4-Chlorobutyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98997-74-1 | |

| Record name | 4-(4-Chlorobutyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98997-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Chlorobutyl Morpholine Hydrochloride

Direct Alkylation and Substitution Approaches

The most straightforward and commonly employed method for the synthesis of 4-(4-chlorobutyl)morpholine (B13885719) hydrochloride involves the direct alkylation of morpholine (B109124) with a suitable four-carbon electrophile.

Synthesis from Morpholine and 1,4-Dihalobutane Precursors

The reaction of morpholine with a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane (B89584), is a primary route to introduce the 4-chlorobutyl side chain. The nitrogen atom of the morpholine acts as a nucleophile, displacing one of the halogen atoms on the butane (B89635) derivative. Due to the higher reactivity of bromide as a leaving group compared to chloride, 1-bromo-4-chlorobutane is often the preferred reagent, leading to a more selective reaction at the bromine-bearing carbon.

The general reaction mechanism involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the dihalobutane. This SN2 reaction results in the formation of the desired 4-(4-chlorobutyl)morpholine and a halide salt byproduct. The subsequent treatment with hydrochloric acid affords the hydrochloride salt, which is often a more stable and easily handled solid. A common challenge in this synthesis is the potential for over-alkylation, where a second molecule of morpholine reacts with the remaining chloro group of the product, leading to the formation of 1,4-dimorpholinobutane as a significant byproduct.

Optimization of Reaction Parameters and Catalyst Systems

To maximize the yield of the desired mono-alkylated product and minimize the formation of byproducts, careful optimization of reaction parameters is crucial. Key factors that influence the reaction outcome include the choice of solvent, base, temperature, and the use of catalyst systems.

Reaction Conditions: The reaction is typically carried out in a variety of organic solvents, with polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), or ketones being common choices. The presence of a base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the morpholine, thereby increasing its nucleophilicity. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are frequently used. The reaction temperature is another critical parameter, with elevated temperatures generally favoring faster reaction rates but also potentially increasing the likelihood of side reactions.

Catalyst Systems: To enhance the reaction efficiency and selectivity, various catalyst systems can be employed. Phase-transfer catalysis (PTC) has emerged as a valuable technique in the N-alkylation of amines. organic-chemistry.orgresearchgate.net Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or phosphonium (B103445) salts can facilitate the transfer of the morpholine anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and often leading to higher yields under milder conditions. organic-chemistry.orgnih.gov

| Parameter | Condition | Rationale |

| Alkylating Agent | 1-bromo-4-chlorobutane | Higher reactivity of bromide over chloride leads to more selective mono-alkylation. |

| Solvent | Acetonitrile, DMF, Isopropyl Alcohol | Provides a suitable medium for the reactants and facilitates the SN2 reaction. |

| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralizes the acid byproduct and enhances the nucleophilicity of morpholine. |

| Temperature | 50-80 °C | Balances reaction rate with minimizing side product formation. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst to improve reaction efficiency. |

Convergent Synthetic Pathways to the Morpholine Core with Haloalkyl Functionality

Ring-Closing Reactions Incorporating the Chlorobutyl Chain

One convergent approach involves the intramolecular cyclization of a precursor that contains both the amino and alcohol functionalities required for morpholine ring formation, along with the chlorobutyl chain. For instance, a diethanolamine (B148213) derivative bearing a 4-chlorobutyl group on the nitrogen atom could undergo an intramolecular dehydration or a Williamson ether synthesis-type reaction to form the morpholine ring.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, including heterocycles like morpholine. organic-chemistry.orgwikipedia.orgthieme-connect.denih.govorgsyn.org A diene precursor containing the nitrogen atom and an oxygen-containing tether, with one of the alkenyl chains also bearing the chloroalkyl moiety, could be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a dehydromorpholine derivative. Subsequent reduction of the double bond would yield the final product. While a powerful technique, the application of RCM specifically for 4-(4-chlorobutyl)morpholine would depend on the availability and synthesis of the required diene precursor.

Functional Group Interconversions on Pre-formed Scaffolds

Another convergent strategy involves starting with a pre-formed morpholine derivative and modifying a functional group on the N-substituent to generate the desired chlorobutyl chain. For example, one could start with 4-morpholinebutanol. This alcohol can be synthesized through various methods, such as the reaction of morpholine with γ-butyrolactone. The hydroxyl group of 4-morpholinebutanol can then be converted to a chlorine atom using a variety of chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. This transformation provides a direct route to 4-(4-chlorobutyl)morpholine, which can then be converted to its hydrochloride salt. A specific example is the conversion of 4-(2-hydroxyethyl)morpholine to 4-(2-chloroethyl)morpholine (B1582488) using thionyl chloride in a suitable solvent like dichloromethane (B109758). chemicalbook.com A similar strategy could be applied to 4-morpholinebutanol.

Green Chemistry Principles in the Preparation of 4-(4-Chlorobutyl)morpholine Hydrochloride

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, more energy-efficient methods, and the minimization of waste.

The direct N-alkylation of morpholine can be made greener by employing more environmentally friendly solvents. Traditional solvents like DMF are effective but have associated health and environmental concerns. Alternative, greener solvents such as water, ethanol, or deep eutectic solvents (DESs) are being explored for N-alkylation reactions. chemrxiv.orgrsc.orgresearchgate.netmdpi.comnih.goviaph.in The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. Current time information in Denbighshire, GB.banglajol.info

To enhance energy efficiency, microwave-assisted synthesis has emerged as a powerful technique. researchgate.netrsc.orgnih.govyoutube.com Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. The combination of microwave heating with flow chemistry offers a promising avenue for the continuous and energy-efficient production of haloalkylamines. researchgate.netnih.govnih.gov This approach allows for precise control over reaction parameters and can lead to higher productivity and safer operation.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Use of water, ethanol, or deep eutectic solvents (DESs) in place of traditional volatile organic compounds (VOCs) like DMF. chemrxiv.orgrsc.orgresearchgate.netmdpi.comnih.goviaph.in |

| Energy Efficiency | Application of microwave-assisted synthesis and flow chemistry to reduce reaction times and energy consumption. researchgate.netrsc.orgnih.govyoutube.comnih.gov |

| Waste Prevention | Use of highly selective catalysts to minimize byproduct formation. Development of processes with high atom economy. |

| Catalysis | Employment of recyclable heterogeneous catalysts or efficient phase-transfer catalysts to reduce catalyst waste. researchgate.net |

Application of Environmentally Benign Solvents and Reagents

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves the careful selection of solvents and reagents to minimize toxicity, waste generation, and energy consumption.

A common route to N-alkylated morpholines involves the reaction of morpholine with a suitable alkyl halide. For the synthesis of the target compound, this would typically involve the reaction of morpholine with 1,4-dichlorobutane. The choice of solvent for this nucleophilic substitution reaction is critical. While traditional syntheses might employ chlorinated hydrocarbons like dichloromethane (DCM), which are now recognized as environmentally hazardous, greener alternatives are available. nih.gov Solvents such as acetonitrile (MeCN), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and various alcohols are considered more environmentally friendly. nih.gov

The final step in the synthesis is the formation of the hydrochloride salt. Traditionally, this is achieved by treating the free base with a solution of hydrochloric acid. A potentially greener alternative involves the use of ammonium chloride as the source of the hydrochloride. google.com This method can reduce the handling of corrosive and volatile hydrochloric acid.

Water itself can be a highly effective and environmentally benign solvent for certain reactions, particularly in biphasic systems. The use of water as a solvent is a key feature of phase-transfer catalysis, which can be a highly efficient method for the N-alkylation of amines. academicjournals.org

Table 1: Comparison of Solvents for N-Alkylation Reactions

| Solvent | Green Chemistry Classification | Key Considerations |

| Dichloromethane (DCM) | Red (Undesirable) | Effective for many reactions but is a suspected carcinogen and environmental pollutant. nih.gov |

| Acetonitrile (MeCN) | Yellow (Usable) | A versatile solvent with a better environmental profile than DCM. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Yellow (Usable) | Derived from renewable resources and is a good alternative to THF. nih.gov |

| Water | Green (Preferred) | Non-toxic, non-flammable, and inexpensive; ideal for phase-transfer catalysis. academicjournals.org |

| Ethanol | Green (Preferred) | A biodegradable solvent with low toxicity. |

Catalytic Enhancements for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. Various catalytic strategies can be applied to enhance the sustainability of the synthesis of this compound.

Phase-Transfer Catalysis (PTC): This technique is particularly well-suited for the N-alkylation of morpholine with 1,4-dichlorobutane. The reaction involves two immiscible phases: an organic phase containing the alkyl halide and an aqueous phase containing the nucleophile (morpholine) and a base. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous to the organic phase, where the reaction occurs. nih.gov PTC offers several advantages, including the use of water as a solvent, mild reaction conditions, and often leads to higher yields and selectivities. academicjournals.orggoogle.com The ability to use inexpensive and environmentally benign bases like sodium carbonate further enhances the green credentials of this method.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, often providing a "green" alternative to metal-based catalysts. researchgate.net While direct organocatalytic synthesis of this compound is not widely reported, the principles of organocatalysis, such as the use of small organic molecules to accelerate reactions, are highly relevant. For instance, morpholine-based organocatalysts have been developed for various transformations, highlighting the potential for designing specific catalysts for the N-alkylation reaction. researchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for the formation of carbon-nitrogen bonds. While more commonly applied to the formation of aryl-nitrogen bonds, palladium catalysis can also be effective for certain alkyl-nitrogen bond formations. nih.gov A palladium-catalyzed carboamination reaction could, in principle, be adapted for the synthesis of N-substituted morpholines, potentially offering a highly efficient and selective route. nih.gov

Table 2: Overview of Catalytic Approaches for Morpholine Synthesis

| Catalytic Method | Catalyst Example | Key Advantages for Sustainability |

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts | Use of water as a solvent, mild conditions, high efficiency. academicjournals.orggoogle.com |

| Organocatalysis | Cinchona Alkaloid Derivatives | Metal-free, often biodegradable, can provide high enantioselectivity. academicjournals.org |

| Palladium-Catalyzed Carboamination | Pd(OAc)₂ with a phosphine (B1218219) ligand | High efficiency and selectivity, potential for low catalyst loading. nih.gov |

Role of 4 4 Chlorobutyl Morpholine Hydrochloride As a Versatile Synthetic Intermediate

Construction of Complex Amine-Containing Organic Architectures

The presence of the reactive 4-chlorobutyl moiety allows for the facile introduction of the morpholinobutyl group into various molecules through nucleophilic substitution reactions. This makes 4-(4-Chlorobutyl)morpholine (B13885719) hydrochloride an excellent reagent for the synthesis of complex amine-containing structures.

N-Alkylation and N-Arylation Reactions with Diverse Nucleophiles

The terminal chloro group on the butyl chain of 4-(4-Chlorobutyl)morpholine hydrochloride is susceptible to nucleophilic attack by a variety of nucleophiles, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles. This reactivity is fundamental to its application in N-alkylation reactions. For instance, in the synthesis of novel therapeutic agents, this compound can be used to append the morpholinobutyl side chain to a core molecule, a common strategy in drug design to modulate physicochemical properties such as solubility and bioavailability.

While direct examples of N-arylation using this compound are not extensively documented, the principles of N-arylation of secondary amines like morpholine (B109124) are well-established. researchgate.net Catalytic systems, often employing palladium or copper catalysts, facilitate the coupling of aryl halides with amines. researchgate.net It is conceivable that under appropriate conditions, the nitrogen atom of the morpholine ring in 4-(4-Chlorobutyl)morpholine could participate in N-arylation reactions, provided the chlorobutyl chain remains intact or is protected. This would open up pathways to even more complex structures where the morpholine nitrogen is directly connected to an aromatic system.

A variety of novel 4-anilinoquinazolines have been synthesized through the N-arylation of 4-chloroquinazolines with substituted anilines. nih.gov This highlights the potential for similar reactions involving the morpholine nitrogen of this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-(4-Chlorobutyl)morpholine | Primary or Secondary Amine | N-Substituted 4-(morpholin-4-yl)butanamine | N-Alkylation |

| 4-Chloroquinazoline | N-Methylaniline | 4-(N-Methylanilino)quinazoline | N-Arylation |

Formation of Macrocycles and Polycyclic Systems

The bifunctional nature of this compound makes it a suitable linker for the construction of macrocyclic and polycyclic frameworks. Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their unique binding properties and conformational rigidity. nih.gov By reacting with two nucleophilic sites on another molecule or by participating in a stepwise cyclization, this compound can bridge different parts of a molecule to form a large ring structure.

For example, a strategy for synthesizing a new class of macrocycles involves a two-step reaction where a diamine is first reacted with chloroacetyl chloride, followed by cyclization with a dithiocarbamate. openmedicinalchemistryjournal.com While not a direct use of this compound, this demonstrates a general principle where a bifunctional chloro-alkane can be employed in macrocyclization. The four-carbon linker provided by this compound offers specific flexibility and conformational properties to the resulting macrocycle.

Precursor in the Synthesis of Advanced Heterocyclic Compounds

The morpholine ring and the reactive chlorobutyl chain of this compound serve as a versatile scaffold for the synthesis of other heterocyclic systems.

Derivatization to Piperazine (B1678402) and Piperidine (B6355638) Analogues

The chlorobutyl group can be a precursor for the formation of other heterocyclic rings. For instance, reaction with a primary amine could lead to the formation of a piperidine ring through intramolecular cyclization, resulting in a spirocyclic system or a fused bicyclic structure, depending on the reaction conditions and the nature of the amine.

Furthermore, this compound can be used to introduce the morpholinobutyl moiety onto pre-existing piperazine or piperidine rings. This is exemplified by the synthesis of various piperidine and piperazine analogues with balanced affinity for opioid receptors, where commercially available piperidine or piperazine derivatives are coupled with other molecules. nih.gov The synthesis of 4-morpholinopiperidine (B1299061) has also been reported, showcasing the coupling of these two important heterocyclic motifs. nih.gov

| Starting Material | Reagent | Product | Application |

| Piperidine | This compound | 1-(4-Morpholinobutyl)piperidine | Synthetic Intermediate |

| Piperazine | This compound | 1-(4-Morpholinobutyl)piperazine | Synthetic Intermediate |

Application in the Formation of Fused Heterocyclic Systems (e.g., Indoles, Benzothiazoles)

The morpholine moiety is a common structural feature in many biologically active fused heterocyclic compounds. This compound can serve as a key intermediate in the synthesis of such molecules.

In the synthesis of novel indole (B1671886) derivatives, for instance, 4-(2-chloroethyl)morpholine (B1582488) has been used to alkylate 4-benzyloxyindole, demonstrating the utility of chloroalkylmorpholine derivatives in functionalizing the indole nucleus. nih.gov This suggests a similar potential for the butyl analogue.

The synthesis of benzothiazole (B30560) derivatives has also seen the incorporation of the morpholine moiety. For example, novel benzothiazole-isoquinoline derivatives have been synthesized, showcasing the versatility of the benzothiazole scaffold in medicinal chemistry. mdpi.com In other work, various benzothiazole derivatives have been prepared through the condensation of 2-aminothiophenol (B119425) with different reagents, a process that could be adapted to include morpholine-containing side chains. researchgate.netjraic.com

Utility in Polymer and Material Science

The reactivity of the chloro group and the properties of the morpholine ring make this compound a candidate for applications in polymer and material science. The incorporation of morpholine moieties into polymer chains can influence their physical and chemical properties, such as solubility, thermal stability, and biocompatibility.

Morpholine derivatives have been explored as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org The chlorobutyl group of this compound can be used to graft the morpholine unit onto a polymer backbone or to act as a monomer in polymerization reactions.

A notable example is the use of 4-acryloylmorpholine (B1203741) in the synthesis of hydrogels for drug release applications. mdpi.com While not a direct application of the hydrochloride salt, it demonstrates the utility of the morpholine group in creating functional materials. The synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support further highlights the role of morpholine in solid-phase synthesis and the creation of functionalized polymers. nih.gov The development of specialty polymers and coatings with enhanced durability and chemical resistance is another area where morpholine derivatives are being investigated.

| Monomer/Functionalizing Agent | Polymer Type | Potential Application |

| 4-Acryloylmorpholine | Hydrogel | Drug delivery |

| This compound | Functionalized Polymer | Specialty coatings, advanced materials |

Incorporation into Polymer Backbones as Monomeric Units

The bifunctional nature of this compound, possessing a reactive chlorobutyl group and a tertiary amine that can be part of a quaternized morpholinium salt, suggests its potential as a monomer in various polymerization reactions.

One hypothetical pathway for its incorporation into a polymer backbone is through polycondensation reactions. If the chloroalkyl group is converted to a more reactive functional group, such as a hydroxyl or an amine, it could react with a suitable comonomer containing two complementary functional groups (e.g., a dicarboxylic acid or a diisocyanate) to form a polyester (B1180765) or a polyurethane, respectively. The morpholine ring would then be an integral part of the polymer backbone, potentially influencing the polymer's solubility, thermal properties, and ability to form hydrogen bonds.

Another theoretical approach is through ring-opening polymerization (ROP). While the morpholine ring itself is generally stable, if it were part of a larger, strained cyclic monomer system, the presence of the 4-chlorobutyl side chain could modify the properties of the resulting polymer. For instance, a monomer could be designed where the morpholine nitrogen is part of a larger ring structure that is susceptible to ROP. The resulting polymer would feature pendant chlorobutyl-morpholino groups.

Table 1: Theoretical Polymerization Methods for Monomers Derived from 4-(4-Chlorobutyl)morpholine

| Polymerization Method | Hypothetical Monomer | Resulting Polymer Structure | Potential Polymer Properties |

| Polycondensation | Dihydroxybutyl-morpholine | Polyester with pendant morpholino groups | Enhanced hydrophilicity, potential for post-polymerization modification |

| Polyaddition | Diisocyanato-functionalized morpholine derivative | Polyurethane with backbone morpholine units | Modified thermal stability, altered solvent interactions |

| Ring-Opening Polymerization | Strained cyclic ether containing a morpholino substituent | Polyether with pendant chlorobutyl-morpholino groups | Functionalizable side chains, potential for creating cationic polymers |

It is important to reiterate that these are theoretical applications. The synthesis and polymerization of such monomers would require significant research and development to overcome potential challenges such as monomer stability, reactivity control, and characterization of the resulting polymers.

Modification of Existing Polymeric Structures via Pendant Functionalization

A more direct and plausible application of this compound in polymer science is in the post-polymerization modification of existing polymers. The reactive chlorobutyl group can participate in nucleophilic substitution reactions, allowing the morpholine moiety to be grafted onto a polymer backbone as a pendant group.

This process, known as pendant functionalization, is a powerful tool for tailoring the properties of commodity polymers. For example, a polymer containing reactive hydroxyl or amino groups could be reacted with this compound under appropriate conditions to introduce the morpholino group.

A prime candidate for such modification would be a polymer like poly(vinylbenzyl chloride), which possesses a reactive benzyl (B1604629) chloride group. mdpi.comscispace.comnih.govresearchgate.netrsc.orgukm.myunivook.comnih.gov The quaternization of the morpholine nitrogen by the benzyl chloride would result in a cationic polymer with pendant morpholinium groups. mdpi.com Such polymers often exhibit interesting properties, including antimicrobial activity and utility as ion-exchange resins. mdpi.comnih.gov

The reaction of 4-(4-chlorobutyl)morpholine with a polymer containing nucleophilic sites, such as poly(4-vinylphenol) or poly(acrylic acid), could also be envisioned. This would result in a polymer with pendant morpholinoethyl ether or ester linkages, respectively. These modifications would significantly alter the polymer's polarity, solubility, and potential for further chemical transformations.

Table 2: Hypothetical Pendant Functionalization Reactions Using this compound

| Precursor Polymer | Reaction Type | Resulting Functionalized Polymer | Potential Applications |

| Poly(vinylbenzyl chloride) | Quaternization | Poly(vinylbenzyl morpholinium chloride) | Anion exchange membranes, antibacterial coatings mdpi.comresearchgate.netrsc.org |

| Poly(glycidyl methacrylate) | Ring-opening of epoxide | Poly(2-hydroxy-3-(4-morpholinobutoxy)propyl methacrylate) | Hydrogels, drug delivery systems |

| Poly(acrylic acid) | Esterification | Poly(4-morpholinobutyl acrylate) | pH-responsive materials, flocculants |

| Chlorobutyl rubber | Nucleophilic substitution | Morpholine-functionalized rubber | Modified curing characteristics, improved adhesion researchgate.net |

The introduction of the morpholine group can impart a range of desirable properties to a polymer. Morpholine itself is a versatile solvent and its derivatives are used as curing agents and stabilizers in polymer production. e3s-conferences.org As a pendant group, it could enhance a polymer's thermal stability, act as a cross-linking site, or introduce pH-responsiveness due to the basicity of the nitrogen atom. e3s-conferences.orgnih.gov

Advanced Analytical Techniques for Research on 4 4 Chlorobutyl Morpholine Hydrochloride and Its Transformations

Spectroscopic Characterization in Synthetic Validation and Mechanistic Studies

Spectroscopic techniques are indispensable for the elucidation of molecular structures and the real-time observation of chemical transformations. They rely on the interaction of electromagnetic radiation with matter to provide a fingerprint of the molecule and its constituent functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Intermediates and Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-(4-chlorobutyl)morpholine (B13885719) hydrochloride and its synthetic precursors or products. By mapping the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and spatial arrangement of atoms.

In the analysis of N-substituted morpholines, ¹H and ¹³C NMR spectra are fundamental. researchgate.net For the morpholine (B109124) ring itself, the protons on the carbons adjacent to the oxygen atom typically appear at a different chemical shift than those adjacent to the nitrogen, and their hydrochloride salts show characteristic shifts. researchgate.netspectrabase.com The butyl chain of 4-(4-chlorobutyl)morpholine hydrochloride presents a unique set of signals, with the terminal chloromethylene group (CH₂Cl) being significantly downfield due to the electronegativity of the chlorine atom.

Advanced 2D NMR techniques are often employed to resolve complex structures and confirm assignments:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to map out the spin systems of the butyl chain and the morpholine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

During a synthesis, NMR can track the disappearance of reactant signals and the concurrent appearance of product signals, providing insight into reaction kinetics and the potential formation of intermediates. For example, in a reaction to synthesize this compound, one could monitor the characteristic signals of the starting materials, such as morpholine and 1,4-dichlorobutane (B89584), as they are consumed.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Morpholine-Related Structures Note: Data is illustrative and based on typical values for N-substituted morpholines and chloroalkanes. Actual shifts for this compound would require experimental determination.

| Assignment | Structure Fragment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Morpholine Protons/Carbons (O-linked) | -O-CH₂ -CH₂ -N- | ~3.7 | ~66 |

| Morpholine Protons/Carbons (N-linked) | -O-CH₂-CH₂ -N- | ~2.5 | ~53 |

| Butyl Chain (N-linked) | -N-CH₂ -CH₂- | ~2.4 | ~58 |

| Butyl Chain (Internal) | -CH₂-CH₂ -CH₂ -CH₂Cl | ~1.6 - 1.8 | ~22 - 28 |

| Butyl Chain (Cl-linked) | -CH₂-CH₂ Cl | ~3.6 | ~45 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Progress Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the target compound, this compound, as well as any intermediates and byproducts.

For synthetic validation, a small sample of the final product can be analyzed to confirm that its molecular weight matches the theoretical value (for the free base, C₁₀H₂₀ClNO, the monoisotopic mass is 205.1233 g/mol ). High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which allows for the unambiguous determination of the elemental formula.

In the context of reaction monitoring, MS can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS). This allows for the separation of components in a reaction mixture before they enter the mass spectrometer. By taking aliquots from the reaction at different time points, a chemist can:

Confirm the presence of the desired product.

Identify the formation of any impurities or byproducts by their unique molecular weights.

Track the relative abundance of reactant and product ions to gauge reaction completion. academicjournals.org

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The parent ion of the compound is selected and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is often unique to the molecule's structure and can be used to distinguish between isomers. For instance, a characteristic fragment for 4-(4-chlorobutyl)morpholine would likely be the morpholinium ion or fragments resulting from the loss of the chlorobutyl chain. academicjournals.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net Both methods probe the vibrations of chemical bonds, but they operate on different principles, and their selection rules cause some vibrations to be more prominent in one technique than the other.

For this compound, key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the morpholine ring and butyl chain are typically observed in the 2800-3000 cm⁻¹ region.

N-H stretching: As a hydrochloride salt, the protonated morpholine nitrogen exhibits a broad N-H⁺ stretch, often seen between 2400-2700 cm⁻¹.

C-O-C stretching: The ether linkage in the morpholine ring gives rise to a strong, characteristic C-O-C stretching band, usually around 1115 cm⁻¹. nist.gov

C-N stretching: The C-N bonds of the tertiary amine will have stretches in the 1250-1020 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond has a characteristic stretching vibration in the fingerprint region, typically from 600-800 cm⁻¹.

IR spectroscopy is particularly useful for monitoring reactions where a key functional group appears or disappears. For example, if synthesizing the compound from morpholine, the disappearance of the secondary amine N-H stretch (around 3300 cm⁻¹) and the appearance of the tertiary amine salt vibrations would indicate reaction progress. Raman spectroscopy can be advantageous for monitoring reactions in aqueous solutions and for observing symmetric vibrations that may be weak in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Analysis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H⁺ (Ammonium Salt) | Stretching | 2400 - 2700 (broad) | IR |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | IR / Raman |

| C-O-C (Ether) | Asymmetric Stretch | ~1115 | IR |

| C-N (Tertiary Amine) | Stretching | 1020 - 1250 | IR |

| C-Cl (Alkyl Halide) | Stretching | 600 - 800 | IR / Raman |

Chromatographic Methods for Purity Assessment and Process Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for determining the purity of a synthesized compound and for monitoring the complex mixture of reactants, intermediates, products, and byproducts during a chemical process.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis and quantitative determination of non-volatile or thermally unstable compounds like this compound. The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. nih.gov

For a polar, basic compound like this, several HPLC modes could be employed:

Reversed-Phase (RP) HPLC: This is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol). To achieve good peak shape and retention for a basic amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. sielc.com Ion-pairing reagents can also be used to enhance retention. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This mode uses a polar stationary phase and a more organic mobile phase. It is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase. nih.gov

A detector is used to see the components as they elute from the column. Since this compound lacks a strong UV chromophore, detection can be challenging. Common solutions include:

UV Detection at low wavelengths (~200-215 nm): Many organic molecules have some absorbance in this range.

Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte and can detect any compound that is less volatile than the mobile phase. sielc.com

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides both separation and mass information, making it a highly specific and sensitive method for quantitative analysis. nih.gov

By running a calibrated HPLC method, chemists can determine the exact percentage purity of their product and quantify the levels of any impurities present in the reaction mixture. nih.gov

Gas Chromatography (GC) for Volatile Component Analysis in Synthesis

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. While this compound itself is a salt and is not suitable for direct GC analysis due to its low volatility and thermal instability, GC plays a crucial role in analyzing other components of the synthesis.

Applications of GC in the synthesis of this compound include:

Analysis of Volatile Starting Materials: Monitoring the purity and consumption of volatile reactants such as 1,4-dichlorobutane or other alkylating agents.

Residual Solvent Analysis: Quantifying the amount of residual solvents (e.g., toluene, dichloromethane (B109758), acetonitrile) remaining in the final product, which is a critical quality control step.

Analysis of Volatile Byproducts: Identifying and quantifying any low molecular weight, volatile side products formed during the reaction.

For analyzing less volatile but thermally stable amines like the free base of the title compound, derivatization is a common strategy. nih.gov The amine can be reacted with a reagent to form a more volatile and less polar derivative that is more amenable to GC analysis. Headspace GC-MS is a particularly effective technique for analyzing trace volatile organic compounds (VOCs) in a sample without injecting the non-volatile matrix. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost allow chemists to quickly assess the consumption of starting materials and the formation of products, enabling precise determination of reaction completion or the identification of intermediate species.

In a typical TLC analysis for a reaction utilizing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the eluent system is critical for achieving clear separation between the starting material, the desired product, and any byproducts. Due to the polar nature of the hydrochloride salt, a polar solvent system is often required to ensure adequate migration from the baseline.

A common application of this compound is in alkylation reactions, where the morpholine derivative is coupled with another molecule. For instance, in the synthesis of morpholine-substituted tetrahydroquinolines, TLC is used to monitor the progress of coupling reactions. mdpi.comresearchgate.net The starting material, this compound, being a polar salt, will typically exhibit a low retention factor (Rf) on a silica gel plate with a moderately polar eluent. In contrast, the resulting alkylated product is generally less polar and will travel further up the plate, resulting in a higher Rf value. This difference in Rf values allows for straightforward visualization of the reaction's progress. Visualization of the spots on the TLC plate can be accomplished using a UV lamp if the compounds are UV-active, or by staining with a developing agent such as potassium permanganate (B83412) or iodine vapor.

Table 1: Example TLC Parameters for Monitoring Reactions of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or triethylamine). The ratio is optimized based on the specific reaction. A common system is Dichloromethane:Methanol (9:1 v/v). |

| Visualization | UV light (254 nm), Potassium Permanganate stain, Iodine vapor. |

| Analyte | Spot A (Starting Material): this compound |

| Spot B (Product): N-alkylated product | |

| Expected Rf Values | Rf (Spot A) < Rf (Spot B). For example, in a DCM:MeOH 9:1 system, Rf for the starting material might be ~0.2, while the less polar product could be ~0.6. |

This interactive table provides typical parameters. Actual Rf values are highly dependent on the specific product structure and exact eluent composition.

Computational Chemistry Approaches to Understand Reactivity and Structure

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental findings. These methods can elucidate electronic structure, predict reaction outcomes, and analyze dynamic behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, which in turn governs their reactivity. For this compound, DFT calculations can map the electron density distribution, identify the most reactive sites, and model the energy changes along a potential reaction pathway.

Key insights from DFT analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other reagents. The LUMO is often localized around the electrophilic carbon atom attached to the chlorine, indicating this is the most likely site for nucleophilic attack. The HOMO may be distributed around the morpholine nitrogen and the chlorine atom, highlighting their nucleophilic and leaving group potentials, respectively.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For 4-(4-chlorobutyl)morpholine, the ESP map would show a region of positive potential (electrophilic character) near the chlorobutyl chain and a negative potential (nucleophilic character) around the oxygen and nitrogen atoms of the morpholine ring. This information is invaluable for understanding and predicting the regioselectivity of its reactions. researchgate.net DFT methods have been successfully applied to study the structure and reactivity of various morpholine derivatives. researchgate.net

Table 2: Key Parameters from a Hypothetical DFT Calculation (e.g., B3LYP/6-31G(d))

| Parameter | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

This interactive table presents typical values obtained from DFT calculations to illustrate the type of data generated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible four-carbon chain in this compound allows the molecule to adopt numerous three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mit.edu By simulating the molecule's motion, researchers can explore its conformational landscape and understand its dynamic behavior in different environments, such as in various solvents. nih.govscilit.com

Conformational analysis is the study of the energetics between different spatial arrangements of a molecule. lumenlearning.comfiveable.melibretexts.org For the chlorobutyl chain, rotation around the carbon-carbon single bonds leads to various staggered and eclipsed conformations, each with a different potential energy. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers for converting between them. This is critical because the molecule's shape can significantly affect its ability to interact with a biological target or another reactant. For example, a cyclization reaction would require the molecule to adopt a specific conformation that brings the reactive ends (the morpholine nitrogen and the terminal carbon with the chlorine atom) into proximity.

MD simulations also provide detailed insights into intermolecular interactions. By simulating the compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the morpholine's oxygen and water molecules, as well as the solvation structure around the chloride ion and the protonated morpholine nitrogen. nih.gov This information is crucial for understanding solubility and the role of the solvent in mediating chemical reactions. Recent studies on related morpholine derivatives have successfully used MD simulations to confirm stable protein-ligand interactions. mdpi.comresearchgate.netnih.gov

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govmdpi.com This predictive capability is a powerful tool for structural elucidation and for validating the results of laboratory experiments. idc-online.com

After a chemical synthesis using this compound, chemists will characterize the product using techniques like NMR and IR spectroscopy. By performing a DFT calculation on a proposed product structure, a theoretical spectrum can be generated. For instance, the gauge-including atomic orbital (GIAO) method is commonly used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing the predicted spectrum to the experimental one provides strong evidence for confirming the proposed structure. researchgate.net If the predicted and experimental data match well, it increases confidence in the structural assignment. Discrepancies, on the other hand, might suggest that the actual product is an unexpected isomer, prompting further investigation.

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical research, ensuring accuracy and efficiency in the identification of new compounds derived from this compound.

Table 3: Example Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for a Product

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) |

| Cα (to N) | 54.1 | 53.8 |

| Cβ (to N) | 25.8 | 25.5 |

| Cγ (to N) | 29.3 | 29.1 |

| Cδ (to Cl) | 45.2 | 44.9 |

| C (morpholine, adjacent to N) | 53.9 | 53.6 |

| C (morpholine, adjacent to O) | 67.0 | 66.7 |

This interactive table shows a hypothetical but realistic comparison, demonstrating the typical accuracy of modern computational methods in predicting spectroscopic data.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes to Chiral 4-(4-Chlorobutyl)morpholine (B13885719) Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug development, as different enantiomers of a drug can exhibit significantly different biological activities. nih.gov While many synthetic methods produce a racemic mixture, asymmetric synthesis aims to create a single, desired enantiomer. nih.gov For derivatives of 4-(4-chlorobutyl)morpholine, chirality can be introduced at various positions on the morpholine (B109124) ring, leading to compounds with potentially unique pharmacological profiles.

Future research is focused on developing highly efficient and stereoselective methods for these chiral derivatives. Key areas of investigation include:

Catalytic Asymmetric Hydrogenation: This technique is a powerful tool for creating chiral centers. semanticscholar.org Research into the asymmetric hydrogenation of unsaturated morpholine precursors, using catalysts like bisphosphine-rhodium complexes, has shown promise in producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgresearchgate.net Future work will likely involve adapting these methods for precursors of 4-(4-chlorobutyl)morpholine derivatives and exploring new, more efficient catalysts.

Organocatalysis: The use of small organic molecules as catalysts offers a complementary approach to metal-based catalysis. Organocatalyzed reactions, such as intramolecular aza-Michael additions, can be employed to construct the chiral morpholine ring. semanticscholar.org

Enzyme-Catalyzed Resolutions: Biocatalysis presents a highly specific method for separating enantiomers. An enantioselective synthesis of morpholine derivatives has been developed using a highly specific enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate intermediate as the key step. nih.gov

The development of these asymmetric routes is crucial, as the stereochemistry of morpholine derivatives has been shown to be a determining factor in their biological activity, including serotonin and noradrenaline reuptake inhibition. nih.gov

| Strategy | Description | Key Advantages | Reported Examples/Potential |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Uses a chiral catalyst (e.g., Rhodium-based) to hydrogenate a prochiral unsaturated precursor, creating a stereocenter. | High efficiency, atom economy, high enantioselectivities. semanticscholar.org | Synthesis of 2-substituted chiral morpholines with up to 99% ee. semanticscholar.org |

| Organocatalysis | Employs small chiral organic molecules to catalyze the formation of the chiral center during or before ring cyclization. | Avoids metal contamination, mild reaction conditions. | Organocatalyzed intramolecular aza-Michael addition to form chiral 3-acylmethyl morpholines. semanticscholar.org |

| Enzyme-Catalyzed Resolution | Utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High stereospecificity. nih.gov | Resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. nih.gov |

| Chiral Pool Synthesis | Starts with an enantiomerically pure starting material, such as an amino alcohol, to build the morpholine ring. | Predictable stereochemistry. | Synthesis from optically pure N-allyl-β-amino alcohols. banglajol.info |

Exploration of Novel Reaction Environments (e.g., Flow Chemistry, Microfluidics) for Scalable Synthesis

Traditional batch synthesis methods often face challenges in terms of scalability, safety, and process control. Novel reaction environments like continuous flow chemistry and microfluidics offer significant advantages for the synthesis of 4-(4-chlorobutyl)morpholine hydrochloride and its derivatives.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. acs.org The scalable production of nanoparticles for vaccine delivery has been demonstrated using microfluidic devices, highlighting the potential for large-scale synthesis. mdpi.com For morpholine synthesis, photocatalytic methods have been successfully adapted to continuous flow conditions, enabling a scalable process. organic-chemistry.org

Microfluidic reactors, with their high surface-area-to-volume ratio, offer even finer control and rapid mixing, which can accelerate reactions and minimize byproduct formation. mdpi.com The exploration of these technologies for the N-alkylation of morpholine with 1-bromo-4-chlorobutane (B103958) (a key step in the synthesis of the target compound) could lead to more efficient, safer, and economically viable large-scale production.

| Parameter | Batch Chemistry | Flow Chemistry / Microfluidics |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. acs.org |

| Scalability | Scaling up can be complex and may require re-optimization. | Easier to scale by running the system for longer periods or in parallel ("scaling out"). mdpi.com |

| Safety | Larger volumes of reactants and solvents pose higher risks. | Smaller reaction volumes at any given time enhance safety. acs.org |

| Efficiency & Yield | Can suffer from lower yields due to side reactions and decomposition. | Often leads to higher yields and purity due to superior process control. |

| Reaction Time | Can be lengthy, including heating and cooling times. | Significantly shorter reaction times are often possible. acs.org |

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

For the synthesis of this compound, AI and ML can be applied in several ways:

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, reagents) to maximize yield and minimize impurities. beilstein-journals.orgacs.org By training on existing data from morpholine syntheses, an algorithm could suggest novel conditions that a human chemist might not consider. duke.edu Active learning approaches can further refine these predictions by suggesting a minimal number of experiments to quickly identify the best conditions. nih.gov

Retrosynthesis Prediction: AI-powered tools can propose novel synthetic pathways for complex morpholine derivatives. cas.orgengineering.org.cn These tools analyze a target molecule and suggest a sequence of reactions to break it down into simpler, commercially available starting materials. engineering.org.cn

Predictive Chemistry: AI models can predict the feasibility and outcome of a proposed reaction, saving time and resources by avoiding unsuccessful experiments. cam.ac.uk Some models have achieved over 90% accuracy in predicting the products of unseen reactions. cam.ac.uk

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Optimization | Algorithms predict optimal conditions (temperature, catalyst, solvent) by learning from reaction databases. beilstein-journals.orgduke.edu | Increased yields, higher purity, reduced development time, and cost savings. |

| Retrosynthesis Planning | AI suggests viable synthetic routes for target molecules by working backward from the product. engineering.org.cn | Discovery of novel, more efficient, or more economical synthetic pathways. cas.org |

| Forward Reaction Prediction | Models predict the likely product(s) of a given set of reactants and conditions. nih.govcam.ac.uk | Validates proposed synthetic steps and helps avoid failed experiments. |

| In Silico Library Screening | ML can rapidly screen virtual libraries of reactants and catalysts to identify the most promising candidates for a desired transformation. digitellinc.com | Accelerates the discovery of suitable substrates and reaction conditions for new derivatives. |

Advanced Computational Studies for De Novo Design of Functionalized Morpholine-Based Molecules

Beyond optimizing synthesis, computational chemistry is a powerful engine for the de novo design of novel molecules. This approach involves building new molecular structures from scratch with desired properties, rather than modifying existing ones. nih.govresearchgate.net For morpholine-based structures, this opens up a vast chemical space to explore for new therapeutic agents or functional materials.

Advanced computational methods that will drive this field include:

Structure-Based Design: Using the three-dimensional structure of a biological target (e.g., a protein receptor), algorithms can design morpholine derivatives that fit perfectly into the active site to modulate its function. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing researchers to study the stability of a ligand-protein complex and understand the dynamics of their interaction. mdpi.com

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, helping to predict their reactivity, stability, and spectroscopic characteristics. frontiersin.orgnih.gov

Generative AI Models: Deep learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from databases of known molecules to generate novel structures with optimized, drug-like properties. nih.gov

By combining these computational tools, researchers can design new derivatives of 4-(4-chlorobutyl)morpholine with tailored functionalities, predict their biological activity and pharmacokinetic properties, and prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org

| Computational Method | Purpose in Designing Morpholine Derivatives | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a designed molecule when bound to a biological target. mdpi.com | Binding affinity, identification of key interactions (e.g., hydrogen bonds). |

| Molecular Dynamics (MD) | Simulates the motion of the molecule and its target over time. mdpi.com | Stability of the ligand-protein complex, conformational flexibility. |

| Density Functional Theory (DFT) | Calculates the electronic structure of a molecule. frontiersin.org | Reactivity, molecular orbital energies, thermodynamic properties. frontiersin.org |

| Generative AI Models (e.g., VAEs, GANs) | Generates novel molecular structures based on learned chemical patterns. nih.gov | Creation of diverse and novel morpholine scaffolds with desired properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorobutyl)morpholine hydrochloride, and how is its purity validated?

- Synthesis : A typical method involves nucleophilic substitution, where morpholine reacts with 1-bromo-4-chlorobutane in the presence of a base (e.g., KOH) under reflux in a polar aprotic solvent like acetonitrile. The hydrochloride salt is precipitated using HCl gas or concentrated HCl .

- Purity Validation :

- LCMS : Used to confirm molecular weight (e.g., observed m/z for [M+H]⁺) and detect impurities .

- HPLC : Retention time under standardized conditions (e.g., 1.32 minutes with QC-SMD-TFA05 method) ensures batch consistency .

- NMR : ¹H/¹³C NMR spectra verify structural integrity (e.g., morpholine ring protons at δ 3.6–3.8 ppm, chlorobutyl chain protons at δ 1.6–2.1 ppm).

Q. How do researchers address solubility challenges during in vitro assays for this compound?

- Formulation : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS or cell culture media. For aqueous solubility <1 mg/mL, use co-solvents like ethanol (≤1%) or cyclodextrin-based carriers .

- Critical Note : Vortexing and sonication (30–60 sec) ensure homogeneity. Filter sterilization (0.2 µm) is required for cell-based studies .

Advanced Research Questions

Q. What experimental strategies optimize reaction yield and minimize side products in the synthesis of this compound?

- Parameter Optimization :

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., alkylation at multiple sites).

- Solvent : Acetonitrile or THF minimizes hydrolysis of the chloroalkyl intermediate .

- Stoichiometry : Use a 1.2:1 molar ratio of morpholine to 1-bromo-4-chlorobutane to account for volatility losses.

- Byproduct Mitigation :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted morpholine and di-alkylated byproducts .

Q. How can contradictions in spectral data (e.g., NMR, LCMS) be resolved for this compound?

- Case Study : If LCMS shows an unexpected m/z peak (e.g., +16 Da), consider oxidation of the morpholine ring. Validate via:

- High-Resolution MS : Confirm exact mass (e.g., deviation <2 ppm).

- 2D NMR (COSY, HSQC) : Identify oxidized species (e.g., morpholine N-oxide at δ 3.2–3.4 ppm) .

- Controlled Stability Studies : Monitor degradation under heat/light using accelerated stability protocols (ICH Q1A).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.